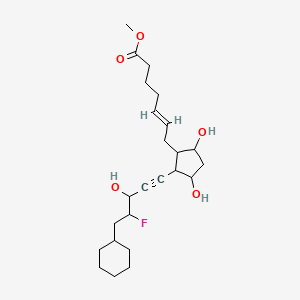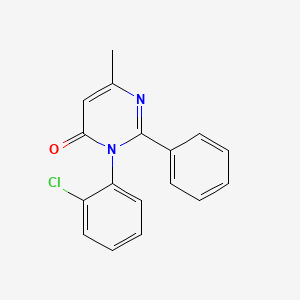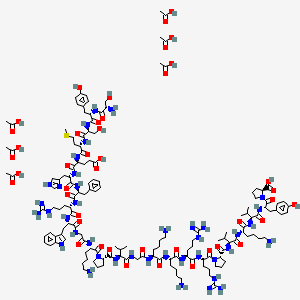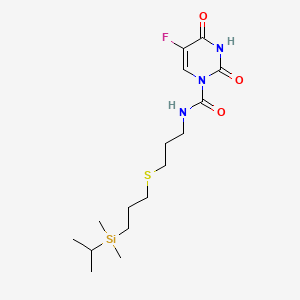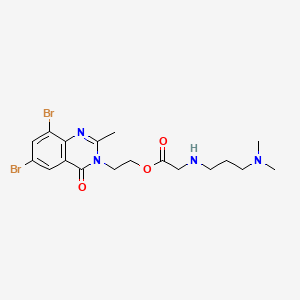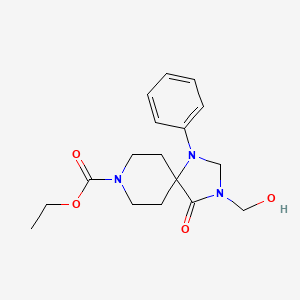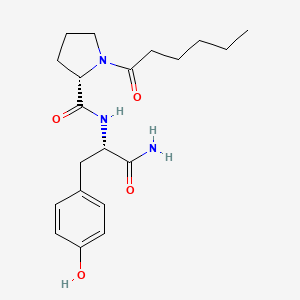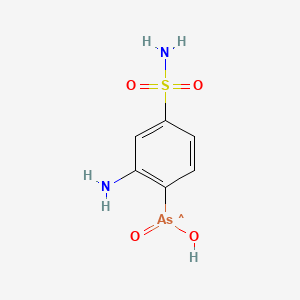
Arsinic acid, (2-amino-4-(aminosulfonyl)phenyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Arsinic acid, (2-amino-4-(aminosulfonyl)phenyl)-, also known as arsanilic acid, is an organoarsenic compound. It is an amino derivative of phenylarsonic acid with the amine group positioned at the 4-position on the benzene ring. This compound has historical significance in medicinal chemistry and has been used in various applications, including veterinary medicine and scientific research .
准备方法
The synthesis of arsanilic acid was first reported in 1863 by Antoine Béchamp. The process involves the reaction of aniline with arsenic acid via an electrophilic aromatic substitution reaction. The reaction can be represented as follows:
C6H5NH2+H3AsO4→H2O3AsC6H4NH2+H2O
This reaction typically occurs under controlled conditions to ensure the proper formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to ensure the compound’s purity.
化学反应分析
Arsanilic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different arsenic-containing compounds.
Reduction: Reduction reactions can convert it into other organoarsenic compounds.
Substitution: The amino and sulfonyl groups can participate in substitution reactions, leading to the formation of various derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used .
科学研究应用
Arsanilic acid has been extensively studied for its applications in various fields:
Chemistry: It is used as a precursor for synthesizing other organoarsenic compounds.
Biology: Research has explored its interactions with proteins and its potential effects on biological systems.
Medicine: Historically, it was used as a veterinary feed additive to promote growth and prevent dysentery in poultry and swine.
Industry: It has applications in the synthesis of dyes and other industrial chemicals.
作用机制
The mechanism of action of arsanilic acid involves its interaction with biological molecules, particularly proteins. It can bind to protein thiol groups, disrupting their normal function. This interaction can lead to various biological effects, including antimicrobial activity. The molecular targets and pathways involved depend on the specific biological context and the concentration of the compound .
相似化合物的比较
Arsanilic acid can be compared with other similar compounds, such as:
Phenylarsonic acid: Another organoarsenic compound with similar chemical properties but different biological activities.
Roxarsone: A related compound used as a feed additive with similar applications in veterinary medicine.
Nitarsone: Another organoarsenic compound used in veterinary medicine.
The uniqueness of arsanilic acid lies in its specific chemical structure and historical significance in medicinal chemistry .
属性
CAS 编号 |
687600-95-9 |
|---|---|
分子式 |
C6H8AsN2O4S |
分子量 |
279.13 g/mol |
InChI |
InChI=1S/C6H8AsN2O4S/c8-6-3-4(14(9,12)13)1-2-5(6)7(10)11/h1-3H,8H2,(H,10,11)(H2,9,12,13) |
InChI 键 |
HTXRILAGKIIGGA-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C=C1S(=O)(=O)N)N)[As](=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



